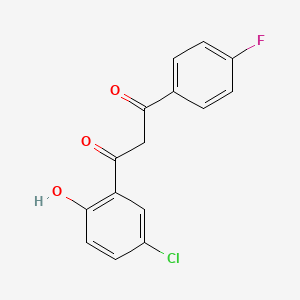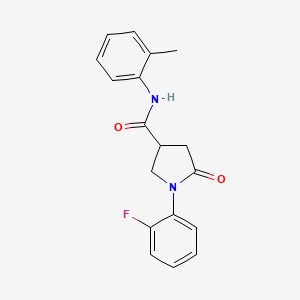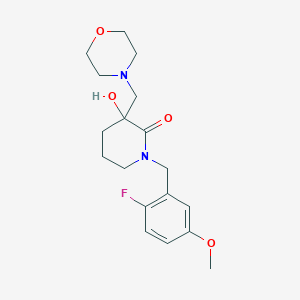
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione, also known as EF24, is a synthetic curcumin analog that has gained attention in recent years due to its potential therapeutic properties. The compound is structurally similar to curcumin, a natural compound found in turmeric, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. EF24 has been synthesized to improve upon curcumin's limitations, such as poor solubility and bioavailability, and to enhance its therapeutic potential.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is not fully understood, but it is thought to involve multiple pathways. This compound has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation. This compound also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression, including those involved in cell cycle regulation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. The compound has also been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. This compound has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has good stability and solubility, which makes it suitable for use in cell culture and animal studies. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound also has some limitations, including its limited bioavailability and rapid metabolism in vivo. These limitations may need to be addressed in future studies to fully realize the therapeutic potential of this compound.
Orientations Futures
There are several future directions for research on 1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of this compound in combination with other anticancer agents, as this compound has been found to enhance the activity of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative diseases.
Méthodes De Synthèse
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione is synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of ammonium acetate to form 3-(4-fluorophenyl)-3-oxopropanoic acid. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid to form this compound.
Applications De Recherche Scientifique
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-1,3-propanedione has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. The compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in animal models.
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-3-6-13(18)12(7-10)15(20)8-14(19)9-1-4-11(17)5-2-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFZUJYPSVLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-dimethyl-2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B5359690.png)
![4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5359692.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)
![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5359784.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)

![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)